molecular formula C8H6Cl2N2 B131914 5,6-Dichloro-2-methylbenzimidazole CAS No. 6478-79-1

5,6-Dichloro-2-methylbenzimidazole

Cat. No.: B131914
CAS No.: 6478-79-1
M. Wt: 201.05 g/mol
InChI Key: WMOBNOCVMZFPEN-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-methylbenzimidazole: is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of benzimidazole, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 2nd position of the benzimidazole ring.

Mechanism of Action

Target of Action

The primary target of 5,6-Dichloro-2-methylbenzimidazole is the hydrogen-bonded molecular chain in its crystal structure . The compound exhibits ferroelectricity, which is thought to arise from the positional ordering of protons along this chain of N-H…N hydrogen bonds .

Mode of Action

This compound interacts with its targets through a process known as proton tautomerization . This process allows the compound to be bistable in electric polarity and electrically switchable, even in the crystalline state . The compound allows ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry .

Biochemical Pathways

The compound affects the polarization-electric field (P-E) hysteresis . This process involves the spontaneous electric polarization that can be reversibly inverted by reversing the electric field . The compound exhibits a high electric polarization ranging from 5 to 10 mCcm^2 at room temperature .

Result of Action

The compound exhibits ferroelectricity above room temperature . This ferroelectricity is thermally robust up to around 400 K . The compound undergoes a first-order phase transition at around 400 K, as detected by a discontinuity in the temperature dependence of NQR frequencies .

Action Environment

The action of this compound is influenced by temperature. The compound undergoes an unusual symmetry-lowering transition on warming from orthorhombic Pca21 to monoclinic Pc . The high-temperature phase of the compound remains polar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-methylbenzimidazole typically involves the reaction of o-phenylenediamine with 5,6-dichloro-2-methylbenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process, forming the benzimidazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-methylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Uniqueness: 5,6-Dichloro-2-methylbenzimidazole is unique due to the presence of chlorine atoms, which enhance its reactivity and enable a wider range of chemical modifications. Its ferroelectric properties also distinguish it from other benzimidazole derivatives .

Properties

IUPAC Name

5,6-dichloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBNOCVMZFPEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345959
Record name 5,6-Dichloro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6478-79-1
Record name 5,6-Dichloro-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Dichloro-2-methylbenzimidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4,5-dichloro-1,2-phenylenediamine (25 g, 0.14 mol) and a catalytic amount of p-toluenesulfonic acid suspended in toluene (200 mL) is heated to reflux in a 500 mL three-necked flask fitted with a reflux condenser and addition funnel. Triethyl orthoacetate (23 g, 0.14 mol) is added dropwise over the course of 2 hours. The reflux condenser is then replaced with a distillation head and approximately 50 mL of solvent (mixture of ethanol and toluene) is collected. The remaining reaction mixture is allowed to stand at room temperature overnight. The resulting solid is collected by suction filtration and dried under vacuum for 24 hrs. The product is used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,6-Dichloro-2-methylbenzimidazole special in the realm of ferroelectric materials?

A1: Unlike traditional inorganic ferroelectrics, this compound belongs to a class of materials known as molecular ferroelectrics. These materials are organic and derive their ferroelectric properties from the ordering of protons within hydrogen bonds. [] This offers advantages like low processing temperatures, mechanical flexibility, and environmental friendliness compared to their inorganic counterparts. []

Q2: How does the crystal structure of this compound change with temperature, and how does this relate to its ferroelectric behavior?

A2: this compound exhibits an intriguing characteristic: it undergoes a symmetry-lowering transition upon heating. At lower temperatures (below ~400K), it exists in an orthorhombic Pca21 phase. As the temperature rises, it transitions to a monoclinic Pc phase. Interestingly, both phases remain polar, contributing to its above-room-temperature ferroelectricity. [] This unusual transition was further confirmed by observing a significant difference in 35Cl Nuclear Quadruple Resonance (NQR) frequencies between the two phases. []

Q3: Can we predict the ferroelectric behavior of this compound computationally?

A3: Yes, van der Waals density-functional theory (vdW-DFT) calculations accurately predict the crystal structure parameters and spontaneous polarization values of this compound, showing good agreement with experimental findings. [] This computational approach allows researchers to further investigate electromechanical responses like piezoelectricity under various conditions.

Q4: How does the microstructure of thin films impact the macroscopic ferroelectric properties of this compound?

A4: Research shows that the macroscopic ferroelectric behavior of this compound thin films is highly dependent on their microstructure. Dense spherulite formations within the film promote macroscopic polarization switching, while porous microstructures with randomly oriented nanograins hinder this behavior. [] This highlights the importance of controlled film fabrication methods for achieving desired ferroelectric properties.

Q5: Can this compound be utilized for terahertz wave generation?

A5: Indeed, research has demonstrated the generation of terahertz radiation from this compound upon excitation with femtosecond laser pulses. [, ] This terahertz emission is attributed to polarization modulations caused by Raman- and infrared-active phonon modes within the material. This finding opens up exciting possibilities for its application in terahertz technologies. [, ]

Q6: What are the future directions of research on this compound?

A6: Further research on this compound is crucial for exploring its full potential. This includes investigating:

  • New synthesis methods: Optimizing current synthesis routes [] and exploring new approaches for large-scale production are essential.
  • Structure-property relationships: Studying the impact of chemical modifications on its ferroelectric and other properties [] will guide the development of tailored materials.
  • Device fabrication and integration: Investigating thin film deposition techniques and device architectures [] will pave the way for real-world applications in sensors, actuators, and other electronic devices.
  • Understanding the mechanism of THz generation: Further exploring the interplay between phonon modes and terahertz radiation [, ] can unlock novel functionalities and applications in terahertz technology.

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